![molecular formula C13H12Cl2N2S B5556886 2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar pyrimidine compounds typically involves multiple steps, starting from basic intermediates like thiourea, which undergoes methylation, condensation, and oxidation to yield the desired product. For instance, the synthesis of 4,6-Dimethyl-2-methanesulfonylpyrimidine, a related compound, involves methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide, achieving an overall yield of 71.0% (X. Le, 2014).

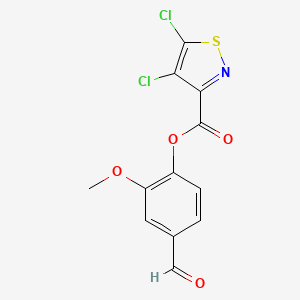

Molecular Structure Analysis

Molecular structure analysis of similar compounds is usually conducted using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined by X-ray diffraction, showcasing its monoclinic structure with specific space group parameters (S. Ji, 2006).

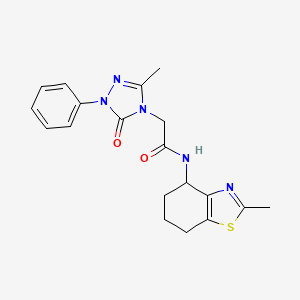

Chemical Reactions and Properties

Pyrimidine derivatives often undergo various chemical reactions, forming complexes with metals or participating in condensation reactions. For instance, thiopyrimidine derivatives have been shown to form complexes with zinc, indicating the versatile reactivity of such compounds (M. Godino-Salido et al., 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key to understanding the compound's applications. The detailed physical properties of "2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine" specifically might not be directly available, but studies on related compounds provide insights into potential characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are essential for practical applications. For example, the reactivity of pyrimidine derivatives with dimetallic compounds showcases the potential for synthesizing complex structures (F. Hong et al., 2002).

科学的研究の応用

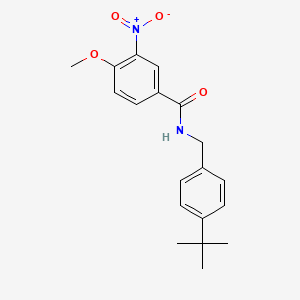

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : Derivatives of pyrimidine, including those similar to "2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine," are key intermediates in the synthesis of a wide range of biologically active compounds. Their significance lies in their structural presence in DNA and RNA, making them crucial for developing pharmaceuticals and studying genetic materials. The synthesis of these compounds often involves multiple steps, including methylation, condensation, and oxidation, to achieve the desired chemical structure and properties (X. Le, 2014).

Nonlinear Optical (NLO) Applications : Certain pyrimidine derivatives demonstrate significant nonlinear optical properties, making them promising candidates for optoelectronic and high-tech applications. Through computational and experimental studies, such as DFT calculations and TDDFT for photophysical properties estimation, researchers have explored the potential of thiopyrimidine derivatives in NLO fields, highlighting their considerable NLO character and applications in modern technology (A. Hussain et al., 2020).

Material Science and Engineering

Photodissociable Dimer Reduction Products : Studies on pyrimidine derivatives, including dimethyl variants, have shown that they undergo photodissociation to regenerate parent monomers with high quantum yield. This characteristic is significant in nucleic acid photochemistry and the development of photoresponsive materials, providing insights into the reversible chemical processes triggered by light (M. Wrona et al., 1975).

Environmental-Friendly Synthesis : The search for greener and more economical synthesis methods has led to the use of chloromethane as a methylating agent for producing dimethoxy-2-methylsulfonylpyrimidine derivatives. This approach not only reduces environmental impact but also improves the efficiency and cost-effectiveness of the synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Jing Guan et al., 2020).

Crystal Structure Analysis

Crystal Structure and Theoretical Calculations : Advanced techniques such as X-ray diffraction and DFT calculations have been employed to determine the crystal structures and theoretical aspects of pyrimidine derivatives. These studies provide valuable information on molecular geometry, electronic structure, and potential applications in designing new materials with desired properties (Y. Ren et al., 2006).

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2S/c1-8-5-9(2)17-13(16-8)18-7-10-3-4-11(14)6-12(10)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXGOKVCFDATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)